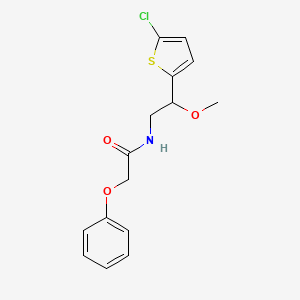
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a fluorophenyl group indicates that there is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached to it .
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential to treat cancer and other diseases. This compound has also been studied for its potential to act as a neurotransmitter and for its potential to act as an antidepressant.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol is not yet fully understood. However, research suggests that this compound may interact with certain receptors in the body, including the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other psychological processes. In addition, this compound may also interact with other receptors, such as the serotonin and norepinephrine receptors, which are involved in the regulation of mood, anxiety, and other psychological processes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. Research suggests that this compound may act as an anti-inflammatory agent, as well as an antidepressant and anxiolytic. In addition, this compound may also act as a neuroprotective agent and may be involved in the regulation of appetite, sleep, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively stable and can be synthesized in a variety of ways. Additionally, this compound is relatively non-toxic and has a low potential for side effects. However, there are some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are a number of potential future directions for research involving 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol. One potential direction is to further study the mechanism of action of this compound and its potential to act as an anti-inflammatory, antidepressant, anxiolytic, and neuroprotective agent. Additionally, further research could be done to explore the potential of this compound to treat cancer and other diseases, as well as to study its potential to act as a neurotransmitter. Finally, further research could be conducted to explore the potential of this compound to act as a drug delivery system and to identify new therapeutic applications for this compound.
Métodos De Síntesis
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol can be synthesized through a variety of methods. One method involves the reaction of 4-fluorophenylacetic acid with 3-propyl-1H-pyrazol-5-ol in the presence of sodium hydroxide. This reaction is carried out in an aqueous solution at a pH of 8.0-9.0 for 1-2 hours. The reaction is then quenched with hydrochloric acid, and the product is isolated and purified through column chromatography.
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXPCFSFMKVOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)
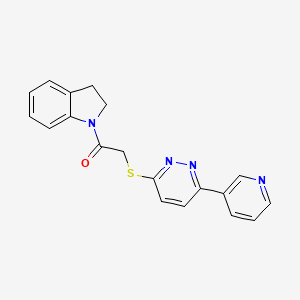
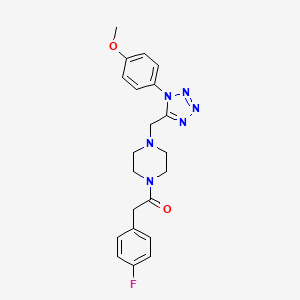
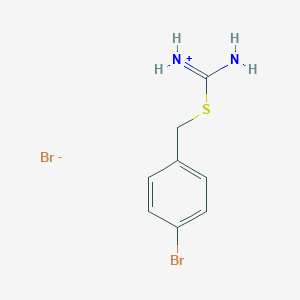



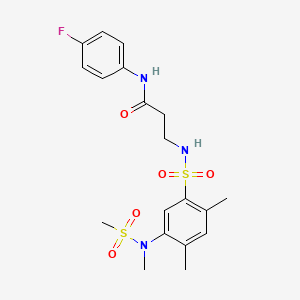

![ethyl 1-{[3-(4-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]acetyl}piperidine-3-carboxylate](/img/no-structure.png)

![Methyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2620581.png)
![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)
